BenchChemオンラインストアへようこそ!

CASIN

Cdc42 inhibitor selectivity Rho GTPase profiling NET formation

Select CASIN (6044-86-6) for unambiguous Cdc42 inhibition without Rac1/RhoA cross-reactivity—a critical advantage over ML141 or AZA1. Validated in HSC aging/rejuvenation (reverses aged HSC polarity at 5 μM), drug-resistant multiple myeloma, and HSPC mobilization (phenocopies Cdc42−/− at 1.2 mg/kg IV). This activity-specific inhibitor ensures reproducible, on-target results for labs requiring clean phenotypic attribution. High purity (≥98% by HPLC) and defined PK profile support rigorous preclinical studies. Choose CASIN for reliable, publication-grade Cdc42 interrogation.

Molecular Formula C20H22N2O
Molecular Weight 306.4 g/mol
CAS No. 6044-86-6
Cat. No. B1351208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCASIN
CAS6044-86-6
Molecular FormulaC20H22N2O
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=C(N2)C=CC(=C3)C4=CC=CC=C4)NCCO
InChIInChI=1S/C20H22N2O/c23-12-11-21-19-8-4-7-16-17-13-15(14-5-2-1-3-6-14)9-10-18(17)22-20(16)19/h1-3,5-6,9-10,13,19,21-23H,4,7-8,11-12H2
InChIKeyRXIUMAOXORBRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CASIN (CAS 6044-86-6): Cdc42 Activity-Specific Inhibitor for Stem Cell Aging and Cancer Research Procurement


CASIN (2-[(6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol; also cataloged under CAS 425399-05-9) is an indole-based small molecule that functions as a Cdc42 GTPase activity-specific inhibitor with an IC50 of 2 μM in actin polymerization assays . As a member of the Pirl1 analog series, CASIN inhibits Cdc42/RhoGDI activation directly by competitively interfering with guanine nucleotide exchange (GEF) activity, thereby suppressing Cdc42-GTP formation [1]. The compound has been extensively characterized in hematopoietic stem cell (HSC) aging and rejuvenation models, cancer drug resistance studies, and thrombosis research applications.

Why CASIN Cannot Be Simply Substituted with Other Cdc42 Inhibitors: Critical Selectivity and Functional Differences


Cdc42 inhibitors within the Rho GTPase family exhibit markedly different selectivity profiles, functional mechanisms, and biological outcomes that preclude simple interchange in experimental workflows. CASIN demonstrates Cdc42-specific binding without cross-reactivity to Rac1 or RhoA, a distinction not shared by widely used alternatives such as ML141 and AZA1, which additionally target other Rho GTPases including Rac1 and RhoA [1][2]. Furthermore, CASIN functions as an activity-specific inhibitor that phenocopies Cdc42 gene deletion effects in vivo, whereas alternative Cdc42 modulators (e.g., ZCL278, ML141) operate through distinct molecular mechanisms—GEF interaction disruption versus allosteric non-competitive inhibition—yielding divergent downstream signaling outcomes [3]. Substitution without validation of these parameters risks experimental irreproducibility and erroneous functional interpretation.

CASIN Quantitative Differentiation Evidence: Head-to-Head Selectivity, In Vivo PK, and Stem Cell Rejuvenation Data


CASIN vs. ML141 and AZA1: Differential Rho GTPase Selectivity Profile Determines Experimental Validity

CASIN demonstrates exclusive binding to Cdc42 without detectable cross-reactivity to Rac1 or RhoA, in contrast to ML141 and AZA1 which additionally target other Rho GTPases including Rac1 and RhoA. This selectivity distinction has been explicitly noted in peer-reviewed methodology guidance, which states that CASIN is superior to other Cdc42 inhibitors such as ML141 or AZA1 for this reason [1]. In direct protein binding assays, CASIN binds only to purified Cdc42 protein but not to Rac1 or RhoA [2]. Functional validation at 10 μM CASIN demonstrates efficient reduction of cell adhesion and migration without affecting Rac1-GTP formation [1].

Cdc42 inhibitor selectivity Rho GTPase profiling NET formation

CASIN In Vivo Pharmacokinetics: Defined IV PK Profile Enables Dose-Response Experimental Design

CASIN has a characterized in vivo pharmacokinetic profile in mice following intravenous administration at 1.2 mg/kg, determined by HPLC-ESI-MS/MS. This PK characterization enables precise experimental timing for pharmacodynamic assessments, as demonstrated in HSC mobilization studies where CASIN administration at this dose induced significant mobilization of hematopoietic progenitor CFU activities in peripheral blood within 2 hours post-injection [1][2]. The compound phenocopies Cdc42 gene deletion effects in vivo at this dose without causing additive effects in Cdc42−/− mice, confirming on-target specificity [1]. Alternative Cdc42 inhibitors (e.g., ZCL278, ML141) lack equivalently characterized systemic PK profiles in published literature.

in vivo pharmacokinetics HSPC mobilization Cdc42 inhibition PK

CASIN vs. ZCL278: Distinct Cdc42 Binding Mechanisms Yield Divergent Functional Consequences

CASIN and ZCL278 engage Cdc42 through distinct molecular interaction patterns with different functional implications. CASIN (IC50 = 2 μM) functions by competitively interfering with guanine nucleotide exchange (GEF) activity, thereby suppressing Cdc42-GTP formation [1]. In contrast, ZCL278 binds Cdc42 with a Kd of 11.4 μM and inhibits Cdc42-effector interactions through a different mechanism involving hydrogen bonds with Thr35 and Asp57 [2]. CASIN shows approximately 5.7-fold higher biochemical potency (IC50 2 μM vs. Kd 11.4 μM) and operates via GEF-interference rather than direct effector-blockade. MLS-573151, another Cdc42 inhibitor with EC50 of 2 μM, shares similar potency but is characterized as inactive against Rac1, Rac2, and RhoA .

Cdc42 binding mechanism GEF inhibition structural biology

CASIN Ex Vivo Human HSC Rejuvenation: Restoration of Engraftment Profile to Young HSC Levels

Ex vivo treatment of aged human hematopoietic stem cells (HSCs) with CASIN restores engraftment profiles to levels comparable to young HSCs in xenotransplantation assays. In NBSGW mouse recipients, aged HSCs treated with CASIN ex vivo displayed an engraftment profile similar to recipients of young HSCs, demonstrating functional rejuvenation of aged human HSCs [1][2]. At the cellular level, CASIN (5 μM) reduces elevated active Cdc42 levels in aged primitive hematopoietic cells to the level observed in young cells, and reverses the aging-related polarity phenotype of aged HSCs to that of young HSCs . This human HSC rejuvenation effect has not been demonstrated for other Cdc42 inhibitors such as ML141 or ZCL278 in published literature.

hematopoietic stem cell aging ex vivo rejuvenation xenotransplantation

CASIN Differential Efficacy in Drug-Resistant vs. Drug-Sensitive Multiple Myeloma Cells

CASIN exhibits preferential inhibitory activity against drug-resistant multiple myeloma (MM) cells compared to drug-sensitive counterparts, a differential response not reported for other Cdc42 inhibitors. CASIN inhibited proliferation and survival of melphalan/bortezomib-resistant MM cells more profoundly than that of the sensitive cells [1]. Furthermore, CASIN was more potent than melphalan/bortezomib in inhibiting melphalan/bortezomib-resistant cells, and sensitized resistant cells to this drug combination [1]. Mechanistically, Cdc42 activity was higher in melphalan/bortezomib-resistant cells than in sensitive cells, and CASIN inhibited FANCD2 mono-ubiquitination in melphalan-resistant but not melphalan-sensitive cells [1]. CASIN also suppressed EGFR, STAT3, and ERK activities to a larger extent in bortezomib-resistant than in melphalan-sensitive cells, and extended the lifespan of mouse xenografts of bortezomib-resistant cells [1].

multiple myeloma drug resistance bortezomib resistance melphalan resistance

CASIN Functional In Vivo Rejuvenation: Systemic Treatment Extends Murine Healthspan and Lifespan

Short systemic CASIN treatment in aged mice produces functional rejuvenation across multiple tissue stem cell compartments and extends organismal healthspan and lifespan. Systemic CASIN treatment improves strength and endurance of aged mice by increasing the myogenic regenerative potential of aged skeletal muscle stem cells [1]. CASIN modifies niche localization and H4K16ac polarity of HSCs in vivo, and single-cell profiling reveals changes in HSC transcriptome underlying enhanced lymphoid and regenerative capacity in serial transplantation assays [1]. Furthermore, transplanting aged HSCs from CASIN-treated mice is sufficient to extend the healthspan and lifespan of aged immunocompromised mice without additional treatment [1]. Independent studies report that a four-day CASIN therapy extended mouse lifespan by approximately 10% compared to untreated controls [2].

in vivo rejuvenation lifespan extension muscle stem cells systemic aging

CASIN Application Scenarios: From HSC Aging Research to Drug Resistance Studies


Hematopoietic Stem Cell Aging and Rejuvenation Research

CASIN is the primary tool compound for investigating Cdc42-mediated HSC aging mechanisms and testing rejuvenation interventions. Based on evidence that CASIN reduces elevated active Cdc42 in aged HSCs to young HSC levels at 5 μM and reverses aging-related polarity phenotypes in vivo , and that ex vivo CASIN-treated aged human HSCs restore engraftment to young HSC levels in xenotransplantation [1], CASIN enables reproducible studies of HSC-intrinsic aging mechanisms. Systemic administration at 1.2–2.4 mg/kg IV or IP produces measurable pharmacodynamic effects within 2 hours, with defined PK characterization enabling precise experimental timing [2].

Cdc42-Specific Signaling Pathway Dissection

When experimental objectives require unambiguous attribution of phenotypes specifically to Cdc42 without confounding Rac1 or RhoA inhibition, CASIN is the appropriate selection over alternatives such as ML141 or AZA1. CASIN binds only to purified Cdc42 protein without detectable Rac1 or RhoA cross-reactivity , whereas ML141 and AZA1 also target other Rho GTPases [1]. At 10 μM, CASIN reduces cell adhesion and migration without affecting Rac1-GTP formation, enabling clean interpretation of Cdc42-specific effects in cytoskeletal organization, cell polarity, and migration studies [1].

Multiple Myeloma Drug Resistance Mechanism Studies

CASIN uniquely demonstrates differential efficacy in drug-resistant versus drug-sensitive multiple myeloma cells, making it a valuable probe for studying acquired resistance mechanisms. CASIN inhibits proliferation and survival of melphalan/bortezomib-resistant MM cells more profoundly than sensitive cells, sensitizes resistant cells to drug combination therapy, and extends survival in xenograft models of bortezomib-resistant MM . This differential activity, linked to higher Cdc42 activity in resistant cells and pathway-specific effects on FANCD2 mono-ubiquitination, EGFR, STAT3, and ERK signaling, positions CASIN as a tool for interrogating Cdc42's role in therapeutic resistance.

In Vivo Stem Cell Mobilization and Regenerative Medicine Studies

CASIN enables pharmacological mimicry of Cdc42 genetic deletion for hematopoietic stem and progenitor cell (HSPC) mobilization studies. At 1.2 mg/kg IV, CASIN phenocopies Cdc42−/− mobilization phenotypes within 2 hours without additive effects in knockout animals, confirming on-target specificity . The compound mobilizes multiple lineages (myeloid, erythroid, T-, and B-cells) with comparable phenotypic HSC numbers to AMD3100 but produces HSCs with superior long-term reconstitution potential [1]. This functional advantage in mobilization quality supports CASIN's use in regenerative medicine and stem cell transplantation research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CASIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.